molecular formula C24H23FN2O4S B11420083 3-(4-fluorophenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-fluorophenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11420083
M. Wt: 454.5 g/mol
InChI Key: YRWOKAGOAWPCDG-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-3-HYDROXY-7-(3-METHOXY-4-PROPOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, a methoxypropoxyphenyl group, and a thiazolopyridine core

Preparation Methods

The synthesis of 3-(4-FLUOROPHENYL)-3-HYDROXY-7-(3-METHOXY-4-PROPOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 3-methoxy-4-propoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and a suitable catalyst to form the thiazolopyridine core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

3-(4-FLUOROPHENYL)-3-HYDROXY-7-(3-METHOXY-4-PROPOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to form an amine or other derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide[3][3]. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(4-FLUOROPHENYL)-3-HYDROXY-7-(3-METHOXY-4-PROPOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-3-HYDROXY-7-(3-METHOXY-4-PROPOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-FLUOROPHENYL)-3-HYDROXY-7-(3-METHOXY-4-PROPOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE stands out due to its unique combination of functional groups and its thiazolopyridine core. Similar compounds include:

  • 3-(4-Fluorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 3-(4-Fluorophenyl)-3-hydroxy-7-(4-propoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

These compounds share similar structural features but differ in the substitution patterns on the phenyl rings, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C24H23FN2O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H23FN2O4S/c1-3-10-31-20-9-4-15(11-21(20)30-2)18-12-22(28)27-23(19(18)13-26)32-14-24(27,29)16-5-7-17(25)8-6-16/h4-9,11,18,29H,3,10,12,14H2,1-2H3

InChI Key

YRWOKAGOAWPCDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O)OC

Origin of Product

United States

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